3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Description
The compound 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide features a benzenesulfonamide core substituted with chlorine (position 3) and fluorine (position 4). The sulfonamide nitrogen is further substituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups. While direct biological data for this compound are unavailable in the provided evidence, structurally related benzenesulfonamide derivatives have demonstrated antiviral, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S2/c17-15-8-14(3-4-16(15)18)24(20,21)19(9-12-5-6-22-11-12)10-13-2-1-7-23-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXZYFRRVHFAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
The compound's molecular formula is with a molecular weight of 399.9 g/mol. It features a sulfonamide group, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClFNO₃S |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 1428371-53-2 |
| Melting Point | Not Available |
| Density | Not Available |
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors. The process generally includes the formation of the furan and thiophene moieties followed by their coupling with the benzenesulfonamide framework.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In vitro studies have shown that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Pseudomonas aeruginosa | 0.06 μg/mL |
The compound's MIC values indicate that it is more effective than traditional antibiotics such as ampicillin and streptomycin, suggesting its potential as a new therapeutic agent in treating bacterial infections .
Antiviral Activity
Emerging data suggest that compounds with similar structural features may possess antiviral properties. For instance, derivatives containing furan and thiophene rings have been studied for their efficacy against viral pathogens, showing promising results in inhibiting viral replication mechanisms .
Table 2: Antiviral Activity Data
| Viral Strain | EC50 (μM) |
|---|---|
| Dengue Virus | 130.24 |
| HIV | 161.38 |
These findings support further exploration into the antiviral potential of this compound class .
The biological activity of sulfonamides typically involves inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase (DHPS). This mechanism is crucial for bacterial growth and survival, making it an effective target for antibiotic development.
Additionally, compounds like this compound may also exert effects on other intracellular targets, enhancing their therapeutic profile against resistant strains .
Case Studies
- Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value lower than that of conventional antibiotics .
- Case Study on Antiviral Potential : Another investigation highlighted the compound's potential as an antiviral agent against Dengue Virus, showcasing its efficacy in cell cultures with an EC50 value indicating substantial potency .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Substituent Effects on Physicochemical Properties
- In contrast, the methoxy group in the analogue from is electron-donoring, which may reduce acidity but improve aqueous solubility .
- Heterocyclic Substitutions: The dual N-substituents (furan and thiophene) in the target compound introduce π-π stacking and hydrophobic interactions. Replacing furan with tetrahydro-2H-pyran () adds hydrogen-bonding capacity via the ether oxygen but reduces aromaticity .
Q & A
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). Parameters: Grid box centered on active site, Lamarckian GA algorithm .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. Methodological Answer :
- NMR Spectroscopy : -NMR to confirm fluoro substituent (δ -110 to -115 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (C₁₇H₁₄ClFN₂O₃S₂).
- X-ray Crystallography : Resolve crystal structure (if single crystals form) to confirm stereochemistry .
Advanced: How to address contradictions in solubility data across studies?
Methodological Answer :
Discrepancies arise from solvent polarity and pH variations. Systematic approach:
Solvent Screen : Test solubility in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λ_max ~270 nm).
pH Profiling : Measure solubility from pH 5–8 (acetate/phosphate buffers).
Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots .
Q. Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based CA/COX inhibition assays .
Advanced: How to design a SAR study for derivatives of this compound?
Q. Methodological Answer :
Core Modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or thiophenes (3-methyl-thiophene) .
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points.
Data Correlation : Plot IC₅₀ vs. electronic parameters (Hammett σ) or logP values .
Basic: What are common purification challenges and solutions?
Q. Methodological Answer :
- Challenge : Co-eluting byproducts in chromatography.
- Solution : Optimize gradient elution (e.g., 5% → 40% EtOAc in hexane over 30 min) .
- Alternative : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: How to evaluate in vivo toxicity and pharmacokinetics?
Q. Methodological Answer :
- Toxicity : Acute toxicity study in mice (OECD 423; monitor ALT/AST levels) .
- PK Profiling : LC-MS/MS quantitation in plasma after IV/oral dosing (calculate t₁/₂, Cmax, AUC) .
- Metabolite ID : HR-MS/MS with Mass Frontier software to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
